1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-

Description

Contextualization within Triazole and Piperidine (B6355638) Chemistry Research

The 1,2,4-triazole (B32235) ring is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. It is a prominent scaffold in a multitude of clinically significant drugs due to its diverse pharmacological properties. nih.govresearchgate.netijpsr.com Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects. wisdomlib.orgfrontiersin.orgresearchgate.net The stability of the triazole ring and its capacity for hydrogen bonding and dipole interactions contribute to its high affinity for various biological receptors. nih.gov

The piperidine ring, a six-membered nitrogen-containing heterocycle, is another crucial building block in pharmaceutical chemistry. mdpi.comnih.gov It is a structural component in numerous alkaloids and synthetic drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, analgesic, and antipsychotic properties. ijnrd.orgnih.govencyclopedia.pub The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to interact effectively with a wide array of biological targets.

The combination of these two pharmacophores in 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- situates it at the intersection of two highly researched areas of medicinal chemistry, suggesting a rich potential for novel therapeutic applications.

Structural Features and Nomenclature of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-

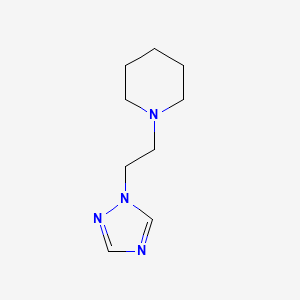

The formal nomenclature for this compound is 1-(2-(1H-1,2,4-triazol-1-yl)ethyl)piperidine. Structurally, it consists of a 1H-1,2,4-triazole ring where the nitrogen atom at position 1 is substituted with an ethyl group. This ethyl group, in turn, is attached to the nitrogen atom of a piperidine ring. This N-alkylation of the triazole ring is a common strategy to modulate the physicochemical and biological properties of triazole-based compounds. researchgate.netnih.gov

Below is a table summarizing the key structural and chemical identifiers for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-.

| Identifier | Value |

| IUPAC Name | 1-(2-(1H-1,2,4-triazol-1-yl)ethyl)piperidine |

| Molecular Formula | C9H16N4 |

| Molecular Weight | 180.25 g/mol |

| Canonical SMILES | C1CCN(CC1)CCN2C=NC=N2 |

| InChI Key | ADTVDDSTSYXXPE-UHFFFAOYSA-N |

Rationale for Academic Investigation of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-

The academic investigation of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is driven by the hypothesis that the combination of the 1,2,4-triazole and piperidine moieties could lead to a molecule with unique and potentially enhanced biological activities. The rationale for its synthesis and study can be broken down into several key points:

Synergistic Pharmacological Effects: Given the broad spectrum of activities of both triazoles and piperidines, it is plausible that their combination could result in synergistic effects, leading to a more potent or broader-spectrum therapeutic agent.

Novelty and Patentability: The synthesis of novel chemical entities is a primary focus of academic and industrial research. The unique structure of this compound offers the potential for new intellectual property.

Exploration of Structure-Activity Relationships (SAR): The study of this molecule and its derivatives can provide valuable insights into the structure-activity relationships of triazole-piperidine hybrids. By modifying the linker, the substitution pattern on the piperidine ring, or the triazole moiety, researchers can systematically explore how these changes affect biological activity.

Potential for Diverse Therapeutic Applications: The wide range of activities associated with its constituent parts suggests that 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- could be investigated for various therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govresearchgate.net

Overview of Relevant Prior Academic Research on Analogous Structures

Furthermore, research on other heterocyclic compounds bearing a piperidinoethyl substituent has shown this to be a valuable pharmacophore. For instance, piperidinoethyl-substituted compounds have been investigated for their potential as antihistaminic, anticholinergic, and central nervous system active agents.

The concept of creating hybrid molecules by linking two different heterocyclic rings is a common theme in medicinal chemistry. Studies on piperazine-1,2,3-triazole hybrids have shown promising anticancer and antimicrobial activities. nih.gov Similarly, the synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids has been explored for their antiproliferative properties. researchgate.net These studies on analogous structures provide a strong precedent for the investigation of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- and suggest that it is a promising candidate for further research and development.

Structure

3D Structure

Properties

CAS No. |

51444-29-2 |

|---|---|

Molecular Formula |

C9H16N4 |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-[2-(1,2,4-triazol-1-yl)ethyl]piperidine |

InChI |

InChI=1S/C9H16N4/c1-2-4-12(5-3-1)6-7-13-9-10-8-11-13/h8-9H,1-7H2 |

InChI Key |

ADTVDDSTSYXXPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCN2C=NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1h 1,2,4 Triazole, 1 2 Piperidinoethyl

Strategies for the Direct Synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-

The direct synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- can be approached through various methodologies, ranging from traditional multi-step sequences to more modern and efficient protocols.

Multi-Step Synthetic Approaches

A common and straightforward method for the synthesis of N-substituted triazoles involves the alkylation of the parent heterocycle. researchgate.net In the case of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, a typical multi-step synthesis would involve the N-alkylation of 1H-1,2,4-triazole with a pre-functionalized piperidine (B6355638) derivative, such as 1-(2-chloroethyl)piperidine (B1294334).

The reaction generally proceeds by deprotonating the 1H-1,2,4-triazole with a suitable base to form the triazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-piperidinoethyl halide. The choice of base and solvent is crucial for achieving good yields and regioselectivity, as alkylation can occur at either the N1 or N4 position of the triazole ring. chemicalbook.com Studies on the alkylation of 1,2,4-triazole (B32235) have shown that the use of bases like sodium ethoxide in ethanol (B145695) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-substituted isomer. researchgate.netchemicalbook.com

A representative reaction scheme is as follows:

Step 1: Preparation of 1-(2-chloroethyl)piperidine hydrochloride from 2-(piperidin-1-yl)ethan-1-ol and thionyl chloride.

Step 2: Reaction of 1H-1,2,4-triazole with a base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to generate the triazolide anion.

Step 3: Addition of 1-(2-chloroethyl)piperidine hydrochloride to the reaction mixture, followed by heating to facilitate the nucleophilic substitution.

Table 1: Representative Reaction Conditions for N-Alkylation of 1,2,4-Triazoles

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Alkyl Halides | K₂CO₃ | Ionic Liquid | 80 (Microwave) | Excellent | semanticscholar.org |

| Alkyl Halides | DBU | THF | Ambient | High | researchgate.net |

| Dibromomethane | aq. NaOH/n-Bu₄NBr | DCM | - | 31 | chemicalbook.com |

One-Pot Reaction Protocols

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity. While a specific one-pot synthesis for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- has not been explicitly reported, analogous multi-component reactions for other substituted triazoles suggest potential pathways. nih.govrjptonline.org A hypothetical one-pot approach could involve the reaction of 1,2,4-triazole, piperidine, and a two-carbon electrophile like 1,2-dihaloethane. However, controlling the selectivity of the multiple possible reactions would be a significant challenge.

More established one-pot methods for synthesizing substituted 1,2,4-triazoles often involve the construction of the triazole ring from acyclic precursors. nih.govscribd.comorganic-chemistry.org For instance, the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines can yield 1,3,5-trisubstituted 1,2,4-triazoles in a single step. organic-chemistry.org Adapting such a method would require a custom-designed starting material incorporating the 2-piperidinoethyl moiety.

Catalyst-Assisted Synthetic Routes

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of N-substituted triazoles. Both metal- and organocatalysis have been employed for the N-alkylation of heterocycles. For instance, copper-catalyzed and palladium-catalyzed reactions are known to facilitate the formation of C-N bonds. frontiersin.orgnih.gov

A potential catalyst-assisted route for the synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- could involve a transition metal-catalyzed cross-coupling reaction between 1H-1,2,4-triazole and a suitable 2-piperidinoethyl derivative. Chiral phosphoric acid catalysts have also been shown to be effective in the asymmetric synthesis of N-aryl 1,2,4-triazoles, suggesting a potential for catalyst-controlled regioselectivity in N-alkylation. nih.gov

Microwave-Assisted and Electrochemical Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov The synthesis of N-substituted 1,2,4-triazoles has been successfully achieved using microwave irradiation, often in the absence of a catalyst. organic-chemistry.orgnih.gov A microwave-assisted approach to the synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- would likely involve the reaction of 1,2,4-triazole with 1-(2-chloroethyl)piperidine in the presence of a base, such as potassium carbonate, in a high-boiling point solvent like an ionic liquid. semanticscholar.org This method has the potential to significantly reduce reaction times compared to conventional heating. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several Hours | Lower | nih.gov |

| Microwave Irradiation | Minutes | High | rjptonline.orgnih.gov |

Electrochemical synthesis offers a green and efficient alternative for the construction of heterocyclic compounds. nih.govrsc.org While the direct electrochemical synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is not documented, electrochemical methods have been employed for the synthesis of N-heterocycles through C-N bond formation. researchgate.net A possible electrochemical route could involve the generation of a reactive intermediate from 1,2,4-triazole at an electrode surface, which then reacts with a suitable piperidine derivative.

Functionalization and Derivatization at the Triazole Moiety

The 1,2,4-triazole ring in 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is susceptible to various chemical transformations, allowing for the introduction of additional functional groups. Due to the electron-deficient nature of the carbon atoms in the triazole ring, they are prone to nucleophilic attack under certain conditions. researchgate.net However, electrophilic substitution occurs at the nitrogen atoms. chemicalbook.com

A key strategy for the functionalization of the triazole ring is through C-H activation. researchgate.net Palladium- and copper-catalyzed C-H arylation reactions have been successfully applied to 1-alkyl-1,2,4-triazoles, allowing for the introduction of aryl groups at the C3 and C5 positions. This approach provides a powerful tool for creating a library of derivatives with diverse substituents.

Another approach to functionalizing the triazole ring is through lithiation. The deprotonation of the C5-H of 1-substituted-1,2,4-triazoles can be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a substituent at the C5 position. clockss.org The regioselectivity of lithiation is influenced by the nature of the N1-substituent. researchgate.netchemrxiv.org

Functionalization and Derivatization at the Piperidine Moiety

The piperidine ring offers multiple sites for functionalization, primarily at the carbon atoms adjacent (α) to the nitrogen atom. nih.gov The direct C-H functionalization of N-alkyl piperidines is a challenging but valuable transformation for late-stage modification of complex molecules. acs.org

One strategy involves the oxidation of the N-alkyl piperidine to an iminium ion, which can then be trapped by a variety of nucleophiles. This allows for the introduction of carbon-based substituents at the α-position of the piperidine ring. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have also been employed for the site-selective functionalization of piperidines, with the regioselectivity being controlled by the choice of catalyst and the nitrogen protecting group. researchgate.net

Furthermore, the piperidine ring can be incorporated into more complex fused heterocyclic systems through annulation reactions. nih.gov The presence of the triazole moiety would need to be considered in terms of its potential to interfere with or direct these functionalization reactions.

Functionalization and Derivatization at the Ethyl Linker

The ethyl linker in 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- presents a key site for functionalization and derivatization, allowing for the modification of the compound's physicochemical properties. Although specific examples for this exact molecule are not readily found, analogous transformations on similar N-alkylated heterocyclic systems provide a strong indication of its chemical reactivity.

Potential functionalization reactions at the ethyl linker could include:

Hydroxylation: Introduction of a hydroxyl group on the ethyl chain could be achieved through various oxidative methods. This would increase the compound's polarity and provide a handle for further derivatization, such as esterification or etherification.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) could serve as a precursor for a variety of nucleophilic substitution reactions, enabling the attachment of other functional groups.

Introduction of Carbonyl Groups: Oxidation of a hydroxylated intermediate could yield a ketone or aldehyde, which could then participate in reactions such as reductive amination or Wittig reactions to introduce further complexity.

These modifications would allow for the systematic exploration of the structure-activity relationship of derivatives of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-. The table below illustrates potential derivatization reactions based on known chemical transformations.

| Reaction Type | Reagents and Conditions | Potential Product | Purpose of Derivatization |

| Hydroxylation | e.g., SeO₂, H₂O₂ | 1-(1-hydroxy-2-piperidinoethyl)-1H-1,2,4-triazole | Introduce polarity, further functionalization |

| Halogenation | e.g., NBS, CCl₄ | 1-(1-bromo-2-piperidinoethyl)-1H-1,2,4-triazole | Precursor for nucleophilic substitution |

| Esterification | Acyl chloride, pyridine | 1-(1-acetoxy-2-piperidinoethyl)-1H-1,2,4-triazole | Modify lipophilicity and bioavailability |

| Etherification | Alkyl halide, NaH | 1-(1-alkoxy-2-piperidinoethyl)-1H-1,2,4-triazole | Tune steric and electronic properties |

This table presents hypothetical functionalization reactions based on general organic chemistry principles, as direct experimental data for the target compound is not available.

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- involves the N-alkylation of the 1,2,4-triazole ring, a reaction where regioselectivity is a critical consideration. The 1,2,4-triazole anion has two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the possible formation of two regioisomers.

The regioselectivity of N-alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the alkylating agent, the counter-ion, the solvent, and the reaction temperature. Generally, alkylation at the N1 position is favored under thermodynamic control, while N4 alkylation can be preferred under kinetic control, particularly with bulky alkylating agents. In the case of synthesizing 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, the use of 1-(2-chloroethyl)piperidine as the alkylating agent would likely lead to a mixture of N1 and N4 substituted products. The separation of these isomers would then be a necessary purification step.

Stereoselectivity would become a factor if chiral centers are introduced into the molecule, for instance, through functionalization of the ethyl linker. If a hydroxyl group were introduced at the C1 position of the ethyl group, a racemic mixture of enantiomers would be formed. The separation of these enantiomers or the development of a stereoselective synthesis would be necessary if the biological activity of the compound is stereospecific.

| Factor | Influence on Regioselectivity (N1 vs. N4) |

| Alkylating Agent | Steric bulk can favor N4 substitution. |

| Solvent | Polar aprotic solvents often favor N1 substitution. |

| Counter-ion | The nature of the cation can influence the nucleophilicity of the nitrogen atoms. |

| Temperature | Higher temperatures tend to favor the thermodynamically more stable N1 isomer. |

This table outlines general principles governing the regioselectivity of 1,2,4-triazole alkylation.

Green Chemistry Principles in the Synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-

Applying green chemistry principles to the synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- would aim to reduce the environmental impact of the chemical process. Several strategies could be employed:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids would significantly reduce the environmental footprint of the synthesis.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, would improve atom economy and reduce waste. For instance, phase-transfer catalysis could be employed for the N-alkylation step, minimizing the need for large amounts of solvent and base.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which contributes to a more energy-efficient process.

One-Pot Syntheses: Designing a synthetic route where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation.

While specific green synthetic routes for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- have not been reported, the broader field of 1,2,4-triazole synthesis has seen significant advancements in the application of green chemistry principles. isres.org These general methodologies could likely be adapted for the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | Utilizing catalytic methods for N-alkylation. | Reduced waste, higher efficiency. |

| Safer Solvents and Reagents | Employing water or ethanol as a solvent. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Using microwave-assisted synthesis. | Shorter reaction times, lower energy consumption. |

| Waste Prevention | Developing one-pot synthetic procedures. | Minimized solvent use and purification steps. |

This table illustrates how green chemistry principles could be applied to the synthesis of the target compound.

Theoretical and Computational Chemistry Studies of 1h 1,2,4 Triazole, 1 2 Piperidinoethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of molecules, offering insights into their stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For various 1,2,4-triazole (B32235) derivatives, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine optimized geometries, electronic parameters, and vibrational frequencies. nih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by calculations of electronic properties.

For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, a DFT study would likely begin by optimizing the geometry of the molecule to find its lowest energy conformation. This would involve determining the bond lengths, bond angles, and dihedral angles of the triazole ring, the piperidine (B6355638) ring, and the ethyl linker. The piperidine ring is known to adopt a chair conformation, and its orientation relative to the triazole ring would be a key parameter. osi.lv

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

In studies of various 1,2,4-triazole derivatives, the HOMO is often localized on the triazole ring and any electron-donating substituents, while the LUMO is typically distributed over the triazole ring and any electron-withdrawing groups. nih.govresearchgate.net For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, it is expected that the HOMO would have significant contributions from the nitrogen atoms of the triazole and piperidine rings, while the LUMO would be predominantly located on the 1,2,4-triazole ring.

A representative table of FMO energies for analogous 1,2,4-triazole compounds from computational studies is presented below.

| Compound (Analogous) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Substituted 1,2,4-triazole 1 | -6.5 | -1.2 | 5.3 |

| Substituted 1,2,4-triazole 2 | -6.8 | -1.5 | 5.3 |

| Substituted 1,2,4-triazole 3 | -7.1 | -1.8 | 5.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The ESP map displays regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). Negative regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack.

For 1,2,4-triazole derivatives, the most negative electrostatic potential is generally located around the nitrogen atoms of the triazole ring, indicating these are the primary sites for electrophilic attack. researchgate.net In the case of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, the nitrogen atoms of the triazole ring and the nitrogen atom of the piperidine ring would be expected to be regions of high electron density and therefore, negative electrostatic potential. The hydrogen atoms attached to the carbon atoms would exhibit positive electrostatic potential.

Charge Distribution and Bond Critical Point Analysis (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. nih.gov QTAIM analysis can be used to identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, can provide insights into the nature of the chemical bond (e.g., covalent vs. ionic).

While specific QTAIM studies on 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- are not available, this technique could be applied to characterize the intramolecular interactions within the molecule. For example, it could be used to investigate the nature of the C-N bonds within the triazole and piperidine rings, as well as the bonds in the ethyl linker. QTAIM analysis could also be used to identify and characterize any weak intramolecular interactions, such as hydrogen bonds, that might influence the molecule's conformation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. dntb.gov.ua MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

Conformational Dynamics in Different Environments

MD simulations of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- in different solvent environments (e.g., water, ethanol) could reveal how the solvent affects the molecule's conformational preferences. For instance, in a polar solvent like water, the molecule might adopt a more extended conformation to maximize its interactions with the solvent molecules. In a nonpolar solvent, it might adopt a more compact conformation.

Solvent Interaction Studies

The interaction of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- with various solvents is a critical aspect that influences its reactivity, conformation, and potential biological activity. Computational methods, particularly those combining quantum mechanics with continuum solvation models or explicit solvent molecules, are employed to probe these interactions.

For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, solvent interactions would be dictated by its distinct structural features: the aromatic 1,2,4-triazole ring and the flexible, basic piperidinoethyl side chain. The triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. The piperidine nitrogen is a strong proton acceptor and can form significant hydrogen bonds with protic solvents like water or ethanol (B145695).

Computational studies on similar molecules, such as 1-vinyl-1,2,4-triazole, have shown that in polar solvents, heteroassociates between the monomer and solvent molecules prevail, whereas in non-polar solvents, self-association or the formation of homoassociates (molecular stacks) can occur. researchgate.net Density Functional Theory (DFT) studies on the parent 1,2,4-triazole have utilized the integral equation formalism polarizable continuum model (IEFPCM) to analyze the effect of solvents like water and dimethyl sulfoxide (B87167) (DMSO) on molecular complexes, atomic charge distribution, and molecular electrostatic potential (MEP) surfaces. researchgate.net

For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, it is expected that:

In protic solvents (e.g., water, ethanol): Strong hydrogen bonding would occur at the N2 and N4 positions of the triazole ring and, more significantly, at the basic nitrogen of the piperidine ring. Solvatochromic studies on related 1,2,4-triazol-1-ium ylids in hydroxyl solvents have been used to quantify these interactions. mdpi.com

In aprotic polar solvents (e.g., DMF, DMSO): Dipole-dipole interactions would dominate. The solvent would orient around the polar regions of the molecule, particularly the triazole ring. mdpi.com

In non-polar solvents (e.g., hexane, carbon tetrachloride): Van der Waals forces would be the primary mode of interaction, with the potential for intermolecular self-association (dimerization or aggregation) driven by the polar triazole moieties. researchgate.net

A theoretical study would likely involve calculating the solvation free energy in different solvents to predict solubility and partitioning behavior. The following table illustrates typical data obtained from such computational solvent studies.

| Solvent | Dielectric Constant (ε) | Predicted Interaction Type | Calculated Solvation Free Energy (kcal/mol) (Illustrative) |

|---|---|---|---|

| Water | 78.4 | Hydrogen Bonding (Piperidine-N, Triazole-N2/N4) | -12.5 |

| Ethanol | 24.5 | Hydrogen Bonding | -10.8 |

| DMSO | 46.8 | Dipole-Dipole | -9.2 |

| Hexane | 1.9 | Van der Waals | -3.1 |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

SAR and SPR modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For a molecule like 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, these models would be invaluable for predicting its potential therapeutic applications and optimizing its structure for improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org For 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been successfully developed to explore their anticancer and antifungal properties. nih.govresearchgate.netresearchgate.net

A QSAR study on a series of analogs of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- would involve:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) would be gathered. physchemres.org

Descriptor Calculation: Various molecular descriptors representing the physicochemical properties of the molecules would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Components Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. researchgate.net

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. nanobioletters.com

The resulting QSAR model can identify which structural features are crucial for activity. For instance, a model might reveal that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond acceptor in another are key to enhancing biological efficacy.

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Dipole Moment (μ) | Measure of molecular polarity. | Influences binding to polar receptor sites. |

| Electronic | HOMO/LUMO Energy | Highest/Lowest Occupied Molecular Orbital energy. | Relates to chemical reactivity and charge transfer. |

| Steric | Molecular Volume (Vol) | The space occupied by the molecule. | Affects steric fit within a binding pocket. |

| Hydrophobic | LogP | Octanol-water partition coefficient. | Crucial for membrane permeability and reaching the target. |

| Topological | Wiener Index (W) | A distance-based graph invariant. | Correlates with molecular branching and shape. |

Pharmacophore Modeling for Target Interaction Studies

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov This technique is instrumental in drug design and virtual screening. For 1,2,4-triazole derivatives, pharmacophore models have been developed for targets like cyclooxygenase-2 (COX-2). nih.govresearchgate.net

A pharmacophore model for a target of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the triazole ring (N2, N4).

Positive Ionizable (PI) / Cationic: The protonated piperidine nitrogen, which is strongly basic.

Hydrophobic (HY): The aliphatic ethyl chain and the piperidine ring.

Aromatic Ring (AR): The 1,2,4-triazole ring itself can participate in aromatic interactions.

This model can be generated either based on the structure of the target's binding site (structure-based) or from a set of known active molecules (ligand-based). nih.gov Once validated, the pharmacophore model serves as a 3D query to screen large chemical databases for new compounds that match the required features, potentially identifying novel drug candidates. ijper.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. While the synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- itself may follow established routes, computational studies can optimize reaction conditions and explain observed regioselectivity.

Studies on the synthesis of the 1,2,4-triazole ring have employed computational methods to investigate various pathways, such as copper-catalyzed one-pot methods from amides and nitriles or iodine-mediated oxidative cyclization of hydrazones. nih.govisres.org These studies typically use DFT to:

Map the Potential Energy Surface: Locate the structures of reactants, intermediates, transition states, and products.

Calculate Activation Energies: Determine the energy barriers for each step, identifying the rate-determining step of the reaction.

Analyze Reaction Pathways: Compare different possible mechanisms to determine the most energetically favorable route.

For example, the final step in the synthesis of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- likely involves the alkylation of a 1H-1,2,4-triazole precursor with a 2-piperidinoethyl halide. A computational study could model this S_N2 reaction, calculating the transition state energy and exploring the influence of the solvent on the reaction rate. Experimental and computational studies have been performed to elucidate complex photochemical reaction mechanisms leading to 1,2,4-triazoles. rsc.org

Tautomeric Equilibrium Investigations

Tautomerism is a key feature of many heterocyclic compounds, including the 1,2,4-triazole ring. The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net For substituted triazoles, a third tautomer, 2H-1,2,4-triazole, is also possible. The relative stability of these tautomers is crucial as it dictates the molecule's chemical properties and biological interactions.

However, for the specific compound 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, the tautomeric equilibrium of the triazole ring is fixed. The presence of the substituent at the N1 position prevents the migration of a proton to the N2 or N4 positions. Therefore, this molecule exists exclusively as the 1H-tautomer.

Nonetheless, understanding the tautomerism of the parent ring is fundamental. Computational studies, primarily using DFT and ab initio methods, have extensively investigated this equilibrium. researchgate.netacs.org These studies calculate the Gibbs free energy of the different tautomers to determine their relative populations. It has been shown that for the parent 1,2,4-triazole, the 1H form is more stable than the 4H form. ijsr.net For C5-substituted 1,2,4-triazoles, the relative stability of the N1–H, N2–H, and N4–H tautomers is strongly influenced by the electronic nature of the substituent. researchgate.net For instance, electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net The effect of solvents can also shift the equilibrium; polar solvents have been shown to favor the 2H-tautomer in some substituted triazoles. acs.org

The table below shows illustrative relative energies for the tautomers of a generic C5-substituted 1,2,4-triazole, as determined by DFT calculations, which highlights the principles that would apply to the unsubstituted precursor of the title compound.

| Tautomer | Substituent (at C5) | Calculation Level | Relative Gibbs Free Energy (kcal/mol) (Gas Phase) |

|---|---|---|---|

| 1H-1,2,4-triazole | -H | B3LYP/6-311++G | 0.00 (Reference) |

| 4H-1,2,4-triazole | -H | B3LYP/6-311++G | +2.5 |

| 1H-1,2,4-triazole | -NH₂ | DFT | +1.2 |

| 2H-1,2,4-triazole | -NH₂ | DFT | 0.00 (Reference) |

| 4H-1,2,4-triazole | -NH₂ | DFT | +6.8 |

Advanced Spectroscopic and Structural Characterization Methodologies for 1h 1,2,4 Triazole, 1 2 Piperidinoethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A suite of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the molecular framework and providing information on the compound's dynamic behavior.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most crucial information about a molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proportional to the number of protons), and splitting patterns (revealing adjacent protons). The ¹³C NMR spectrum shows the number of unique carbon environments.

For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, the ¹H NMR spectrum is expected to show distinct signals for the triazole ring protons, the ethyl bridge protons, and the piperidine (B6355638) ring protons. The triazole protons (H-3 and H-5) would appear in the downfield aromatic region due to the deshielding effect of the heterocyclic ring. The protons of the ethyl bridge (-CH₂-CH₂-) would likely appear as two triplets, assuming free rotation. The piperidine ring protons would be found in the upfield aliphatic region, with potentially complex splitting due to their diastereotopic nature within the chair conformation.

Similarly, the ¹³C NMR spectrum would display signals corresponding to each unique carbon atom, with the triazole carbons appearing at the highest chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Triazole C3-H | ~8.0 - 8.5 | Singlet | ~152 |

| Triazole C5-H | ~7.9 - 8.4 | Singlet | ~144 |

| N-CH₂ (ethyl) | ~4.2 - 4.5 | Triplet | ~49 |

| N-CH₂ (ethyl) | ~2.7 - 3.0 | Triplet | ~57 |

| Piperidine C2/C6-H (axial/equatorial) | ~2.4 - 2.6 | Multiplet | ~54 |

| Piperidine C3/C5-H (axial/equatorial) | ~1.5 - 1.7 | Multiplet | ~25 |

| Piperidine C4-H (axial/equatorial) | ~1.4 - 1.6 | Multiplet | ~23 |

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, a COSY spectrum would be expected to show a clear cross-peak between the two methylene (B1212753) groups of the ethyl bridge, confirming their connectivity. It would also reveal the coupling network within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- would include:

Correlations from the ethyl bridge protons to the N1-substituted carbon of the triazole ring.

Correlations from the ethyl bridge protons to the adjacent carbons (C2/C6) of the piperidine ring.

Correlations from the triazole protons (H-3 and H-5) to the triazole carbons, helping to distinguish them.

Together, these 2D NMR experiments provide unambiguous evidence for the complete molecular structure and atom connectivity.

The structure of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- possesses conformational flexibility, primarily concerning the chair-to-chair interconversion of the piperidine ring and rotation about the single bonds of the ethyl linker. Variable Temperature (VT) NMR is the technique of choice for studying such dynamic processes.

By recording NMR spectra at different temperatures, one can observe changes in the appearance of signals. At high temperatures, where conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases. This can lead to signal broadening, followed by coalescence into separate signals for each conformer at the "freezing out" temperature. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational interchange, providing quantitative insight into the molecule's flexibility.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique yields bond lengths, bond angles, and torsional angles with high precision, confirming the molecule's constitution and conformation in the crystalline form. For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, a crystal structure would confirm the planarity of the triazole ring and reveal the specific chair conformation of the piperidine ring and the torsion angles of the ethyl bridge. nih.govmdpi.com

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This packing is dictated by a network of intermolecular interactions. For the title compound, the primary interactions expected to stabilize the crystal packing are van der Waals forces. Due to the presence of nitrogen atoms in the triazole ring, weak C-H···N hydrogen bonds are also plausible, where hydrogen atoms from the piperidine or ethyl groups on one molecule interact with the lone pairs of triazole nitrogen atoms on a neighboring molecule. researchgate.net The analysis of these interactions is crucial for understanding the material's bulk properties.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal. nih.govnih.gov The surface is generated around a molecule, and the distance to the nearest nucleus external (dₑ) and internal (dᵢ) to the surface is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), where:

Red spots indicate contacts shorter than the sum of the van der Waals radii, highlighting the most significant interactions.

Blue regions represent contacts longer than the van der Waals radii.

White areas denote contacts approximately equal to the van der Waals radii.

A 2D "fingerprint plot" is also generated, which summarizes all intermolecular contacts as a scatter plot of dₑ versus dᵢ. For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, the fingerprint plot would be expected to be dominated by H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. Contributions from N···H/H···N and C···H/H···C contacts would also be present, quantifying the extent of the weaker hydrogen bonding and van der Waals interactions. researchgate.net

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns. For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, mass spectrometric analysis provides crucial information for its unequivocal identification.

The molecular formula of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is C₉H₁₆N₄, which corresponds to a monoisotopic mass of 180.1375 Da. High-resolution mass spectrometry (HRMS) is expected to confirm this exact mass, providing strong evidence for the elemental composition of the molecule.

Cleavage of the ethyl linker: Fission of the C-C bond in the ethyl bridge connecting the triazole and piperidine rings could lead to the formation of several characteristic fragment ions.

Fragmentation of the piperidine ring: The piperidine ring is prone to characteristic fragmentation patterns, including the loss of ethylene (B1197577) (C₂H₄) or a propyl radical (C₃H₇).

Fragmentation of the triazole ring: The 1,2,4-triazole (B32235) ring can undergo ring cleavage, often involving the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN).

A predicted collision cross-section (CCS) for the protonated molecule ([M+H]⁺) is 141.6 Ų, which can be a useful parameter in ion mobility-mass spectrometry studies for distinguishing it from isomers. The table below summarizes the predicted m/z values for various adducts of the parent compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.14478 |

| [M+Na]⁺ | 203.12672 |

| [M-H]⁻ | 179.13022 |

| [M+NH₄]⁺ | 198.17132 |

| [M+K]⁺ | 219.10066 |

| [M+H-H₂O]⁺ | 163.13476 |

| [M+HCOO]⁻ | 225.13570 |

| [M+CH₃COO]⁻ | 239.15135 |

This data is based on predicted values and awaits experimental confirmation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- are expected to exhibit characteristic bands corresponding to the vibrations of the triazole ring, the piperidine ring, and the ethyl linker.

Key Expected Vibrational Modes:

Triazole Ring Vibrations:

C-H stretching of the triazole ring is anticipated in the region of 3100-3000 cm⁻¹.

C=N and N=N stretching vibrations within the triazole ring are expected to appear in the 1600-1400 cm⁻¹ region.

Ring breathing and deformation modes will be present at lower wavenumbers.

Piperidine Ring Vibrations:

C-H stretching vibrations of the methylene groups in the piperidine ring will be observed in the 2950-2850 cm⁻¹ range.

CH₂ scissoring and wagging vibrations are expected around 1450 cm⁻¹ and 1350-1250 cm⁻¹, respectively.

Ethyl Linker Vibrations:

C-H stretching of the ethyl bridge will also contribute to the 2950-2850 cm⁻¹ region.

C-C stretching of the linker is expected to be a weaker band in the fingerprint region.

C-N Stretching Vibrations:

Stretching vibrations of the C-N bonds connecting the piperidine to the ethyl group and the ethyl group to the triazole ring are expected in the 1250-1020 cm⁻¹ region.

The absence of an N-H stretching band around 3400-3200 cm⁻¹ would confirm the substitution at the N1 position of the triazole ring. The potential for intermolecular hydrogen bonding involving the nitrogen atoms of the triazole ring could lead to broadening or shifts in some of the observed vibrational bands.

The following table summarizes the expected characteristic IR absorption bands for the key functional groups in the molecule, based on data for related compounds. researchgate.net

| Functional Group | Expected Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Triazole Ring) | Stretching | 3100 - 3000 |

| C-H (Piperidine & Ethyl) | Stretching | 2950 - 2850 |

| C=N / N=N (Triazole Ring) | Stretching | 1600 - 1400 |

| CH₂ (Piperidine) | Scissoring | ~1450 |

| C-N | Stretching | 1250 - 1020 |

This data is based on typical vibrational frequencies for these functional groups and awaits experimental verification for the specific title compound.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the types of electronic transitions occurring.

The UV-Vis spectrum of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- is expected to be dominated by the electronic transitions of the 1,2,4-triazole ring system. The parent 1H-1,2,4-triazole is known to exhibit absorption in the vacuum ultraviolet region. Studies on 1H-1,2,3-triazole have shown a π → π* transition around 205 nm. researchgate.net

For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, the primary electronic transitions are expected to be of the n → π* and π → π* type, associated with the lone pairs on the nitrogen atoms and the π-system of the triazole ring. The piperidinoethyl substituent is not a chromophore and is not expected to significantly shift the absorption maxima to longer wavelengths. Therefore, the λmax for this compound is likely to be in the short-wavelength UV region, below 250 nm.

The following table outlines the anticipated electronic transitions for the 1,2,4-triazole chromophore.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 1,2,4-Triazole Ring | n → π | < 250 |

| 1,2,4-Triazole Ring | π → π | < 220 |

This data is based on the known electronic transitions of the 1,2,4-triazole core and awaits experimental confirmation for the specific title compound.

Exploration of Biological Interactions and Mechanistic Pathways of 1h 1,2,4 Triazole, 1 2 Piperidinoethyl in Model Systems

Investigation of Molecular Targets and Binding Affinities (In Vitro/In Silico)

Receptor Binding Assays and Ligand-Target Interaction Studies

No studies detailing receptor binding assays or ligand-target interactions for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- were identified.

Enzyme Inhibition/Activation Profiling and Kinetics

No data is available on the enzyme inhibition or activation profile, or the kinetic parameters of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- against any enzyme.

Target Identification using Chemical Proteomics Approaches

No chemical proteomics studies have been published that identify the molecular targets of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-.

Cellular Pathway Modulation Studies (In Vitro Cell Lines or Non-Human Primary Cells)

Signaling Pathway Interrogation

There is no information available regarding the modulation of any cellular signaling pathways by 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-.

Gene Expression and Proteomic Analysis Related to Compound Interaction

No studies on gene expression or proteomic changes induced by 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- in any cell line or primary cell model have been reported.

Mechanistic Studies of Biological Activities in Non-Human Model Systems

The biological activities of 1,2,4-triazole (B32235) derivatives are diverse, ranging from antimicrobial to anticancer effects. The mechanisms underlying these activities are often multifaceted and depend on the specific structural features of the molecule.

Mechanisms of Antimicrobial Action (e.g., against bacteria, fungi)

The 1,2,4-triazole scaffold is a core component of several clinically important antifungal agents, and its derivatives have also shown promise as antibacterial agents. ujmm.org.ua The antimicrobial mechanisms of this class of compounds are generally attributed to their ability to interfere with essential cellular processes in microorganisms.

For antifungal activity, a primary mechanism of action for many 1,2,4-triazole derivatives is the inhibition of sterol biosynthesis in fungal cell membranes. Specifically, they target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. researchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Molecular docking studies on various 1,2,4-triazole derivatives have shown that the nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of CYP51, leading to its inhibition. rsc.org

In the context of antibacterial action, 1,2,4-triazole derivatives may exert their effects through various mechanisms. One proposed mechanism is the inhibition of essential enzymes involved in bacterial growth and replication. For instance, some triazole derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores has been a strategy to develop novel agents with enhanced activity. nih.gov

Furthermore, the presence of a piperidine (B6355638) ring, as in 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, can contribute to the antimicrobial activity. Piperidine and its derivatives have been incorporated into various antimicrobial agents, and their presence can enhance the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. nih.gov For example, Mannich bases of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol containing morpholine (B109124) and piperidine moieties have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov

Mechanisms of Antiproliferative Action (in cell lines)

The antiproliferative activity of 1,2,4-triazole derivatives against various cancer cell lines is a significant area of research. These compounds can induce cancer cell death through multiple pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

One of the key mechanisms of antiproliferative action is the inhibition of protein kinases, which are often dysregulated in cancer. nih.gov Molecular docking studies have shown that 1,2,4-triazole derivatives can bind to the ATP-binding site of various kinases, such as c-kit tyrosine kinase and protein kinase B (Akt), thereby inhibiting their activity and downstream signaling pathways that promote cell proliferation and survival. nih.govbohrium.com

Another important mechanism is the induction of apoptosis, or programmed cell death. Some 1,2,4-triazole-3-thione derivatives have been found to induce apoptosis in cancer cells through mitochondrial dysfunction and oxidative stress. nih.gov Flow cytometry analysis has confirmed that certain derivatives can cause a significant increase in both early and late apoptotic cell populations. nih.gov

Furthermore, 1,2,4-triazole derivatives can exert their antiproliferative effects by causing cell cycle arrest at different checkpoints. For example, some analogs have been shown to arrest the cell cycle in the S phase or G2/M phase, preventing cancer cells from proceeding through the cell division cycle. nih.govrsc.org

Structure-Mechanism Relationship (SMR) Studies

The biological activity of 1,2,4-triazole derivatives is highly dependent on their chemical structure. Structure-mechanism relationship (SMR) studies aim to identify the key structural features responsible for their biological effects and to understand how these features influence their interaction with biological targets.

Elucidation of Key Structural Elements for Biological Activity

Several structural elements have been identified as crucial for the antimicrobial and antiproliferative activities of 1,2,4-triazole derivatives.

For antimicrobial activity , the following structural features are often important:

The 1,2,4-triazole ring: The nitrogen atoms of the triazole ring are critical for coordinating with metal ions in the active sites of microbial enzymes. ujmm.org.ua

Substituents at the N-4 position: The nature of the substituent at the N-4 position of the triazole ring can significantly influence activity. For instance, the presence of a phenyl ring at this position has been associated with higher antibacterial activity compared to alkyl or alkene groups. nih.gov

The presence of a piperidine or piperazine (B1678402) moiety: These heterocyclic rings can enhance the antibacterial activity of 1,2,4-triazole derivatives. nih.govresearchgate.net The basic nitrogen of the piperidine ring can improve cell permeability and interaction with bacterial targets.

Thione/thiol group: The presence of a thione or thiol group at the C-3 position of the triazole ring is a common feature in many biologically active derivatives. nih.gov

For antiproliferative activity , key structural elements include:

Hydrophobic aryl rings: The presence of hydrophobic aryl rings on either side of the triazole and other linked pharmacophores can enhance the drug-like properties of the molecule. nih.gov

Linker between the triazole and other moieties: The length and nature of the linker connecting the 1,2,4-triazole ring to other parts of the molecule can impact activity. For example, a methylene (B1212753) linker between the triazole and an aryl substituent was found to affect toxicity profiles. nih.gov

Specific substituents on aromatic rings: The type and position of substituents on any attached aromatic rings can fine-tune the antiproliferative activity.

Computational Docking and Molecular Dynamics for Binding Mode Analysis

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for elucidating the binding modes of 1,2,4-triazole derivatives with their biological targets. These studies provide insights into the specific interactions that govern their inhibitory activity.

In antimicrobial research, molecular docking studies have been used to model the interaction of 1,2,4-triazole derivatives with microbial enzymes. For instance, docking studies with fungal CYP51 have shown that the triazole nitrogen atoms can coordinate with the heme iron, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. rsc.org Similar studies have been conducted on bacterial protein targets to understand the binding interactions responsible for antibacterial activity. ijper.orgasianpubs.org

In cancer research, molecular docking has been extensively used to study the binding of 1,2,4-triazole derivatives to various cancer-related proteins. ijmtlm.org These studies have revealed that these compounds can fit into the active sites of kinases and other enzymes, forming key interactions such as hydrogen bonds and hydrophobic contacts. nih.govbohrium.com For example, docking studies have demonstrated that 1,2,4-triazole derivatives can exhibit excellent binding affinities to c-kit tyrosine kinase and protein kinase B. nih.govbohrium.com Molecular dynamics simulations further help in understanding the stability of these interactions over time. nih.gov

The following table summarizes the findings from various studies on 1,2,4-triazole derivatives, which can be extrapolated to understand the potential of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-.

| Biological Activity | Potential Mechanism of Action | Key Structural Features |

| Antimicrobial | Inhibition of microbial enzymes (e.g., CYP51 in fungi) | 1,2,4-triazole ring, piperidine/piperazine moiety, specific substituents |

| Antiproliferative | Inhibition of protein kinases, induction of apoptosis, cell cycle arrest | 1,2,4-triazole ring, hydrophobic aryl groups, appropriate linkers |

Potential Applications of 1h 1,2,4 Triazole, 1 2 Piperidinoethyl in Chemical Research and Beyond

Role in Medicinal Chemistry Research and Scaffold Development

The 1,2,4-triazole (B32235) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a variety of biological targets. nih.govresearchgate.net This versatility has led to the incorporation of the 1,2,4-triazole moiety into a wide array of therapeutic agents, including those with antifungal, antibacterial, anticancer, and anticonvulsant properties. nih.govresearchgate.net The piperidine (B6355638) ring is another crucial pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic properties and target interactions. mdpi.comresearchgate.net The combination of these two moieties in 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- suggests its potential as a valuable building block in drug discovery.

Design Principles for New Chemical Entities

The design of new chemical entities (NCEs) often involves the hybridization of known pharmacophores to create novel molecules with enhanced activity, selectivity, or improved pharmacokinetic profiles. The structure of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- lends itself to this approach. The 1,2,4-triazole core can be further functionalized at its available carbon and nitrogen atoms to modulate its electronic and steric properties. nih.gov Similarly, the piperidine ring can be substituted to alter its basicity and lipophilicity, which can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

For instance, in the design of monoamine oxidase (MAO) inhibitors, a class of drugs used to treat neurological disorders, hybrid molecules containing a 1,2,4-triazole and a piperazine (B1678402) (a similar six-membered nitrogen-containing heterocycle) have shown significant promise. nih.gov This suggests that 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- could serve as a foundational structure for developing novel central nervous system agents. The ethyl linker between the two heterocyclic rings also offers a point of modification to optimize the spatial orientation of the pharmacophores for better target engagement.

Ligand Design for Specific Biological Targets (excluding clinical outcomes)

The nitrogen atoms of the 1,2,4-triazole ring are excellent hydrogen bond acceptors and can also act as metal coordinators, making them key features in ligand-receptor interactions. nih.gov This property is crucial for designing ligands that can bind with high affinity and specificity to the active sites of enzymes or receptors. For example, the nitrogen atoms of the triazole ring in antifungal agents like fluconazole (B54011) are known to coordinate with the heme iron of lanosterol (B1674476) 14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis.

The piperidine moiety in 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- can also play a significant role in ligand design. Its conformational flexibility allows it to adopt different shapes to fit into binding pockets, while its basic nitrogen can form ionic interactions or hydrogen bonds with acidic residues in a target protein. The late-stage functionalization of N-alkyl piperidines is a known strategy to optimize the biological activity and physicochemical properties of drug candidates. cam.ac.uk This suggests that derivatives of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- could be designed as selective ligands for a variety of biological targets by modifying the piperidine ring.

Applications in Materials Science

Polymer Chemistry (e.g., as a monomer, cross-linker, or additive)

While specific research on the use of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- in polymer chemistry is not widely available, the presence of the reactive triazole and piperidine rings suggests several potential applications. For example, derivatives of this compound could be synthesized to act as monomers in the production of novel polymers. The triazole and piperidine units could be incorporated into the polymer backbone or as pendant groups, imparting specific properties such as thermal stability, metal-binding capacity, or altered solubility.

Furthermore, the bifunctional nature of the molecule could allow it to act as a cross-linker to modify the properties of existing polymers, enhancing their mechanical strength or thermal resistance. The incorporation of 1,2,4-triazole derivatives into polymers has been explored to create materials with specific functionalities. researchgate.netpharmainfo.in For example, coordination polymers containing 1,2,4-triazole ligands have been shown to be effective initiators for the ring-opening polymerization of ε-caprolactone. nih.gov

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the 1,2,4-triazole ring make it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netscirp.org These materials consist of metal ions or clusters linked together by organic ligands, creating porous structures with a wide range of applications, including gas storage, catalysis, and sensing.

The 1,2,4-triazole moiety can act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. mdpi.com The piperidinoethyl substituent on the triazole ring of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- could influence the resulting framework's topology and pore environment. While the piperidine nitrogen is a potential coordination site, it may also engage in hydrogen bonding, further directing the self-assembly of the framework. The synthesis of coordination complexes with ditopic triazole-pyrazole ligands has been reported to yield materials with interesting structural and biological properties. mdpi.com Similarly, 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- could be employed to create novel coordination compounds with unique properties.

Energetic Materials Research (if applicable)

Nitrogen-rich heterocyclic compounds, including triazoles, are of significant interest in the field of energetic materials. nih.gov The high nitrogen content contributes to a large positive enthalpy of formation, releasing a significant amount of energy upon decomposition. The decomposition products are typically environmentally benign nitrogen gas.

While 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- itself is not a primary candidate for a high-energy material due to its hydrogen content, the 1,2,4-triazole scaffold is a common building block for more energetic compounds. For instance, the introduction of nitro groups onto the triazole ring can dramatically increase its energetic properties. The N-alkylation of nitrotriazoles can also influence their density and enthalpy of formation, which are key characteristics of energetic materials. nih.gov Therefore, derivatives of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, particularly those incorporating nitro groups, could be investigated for their energetic properties.

Due to a lack of available scientific literature, a detailed article on the potential applications of the specific chemical compound 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- in the areas of corrosion inhibition and catalysis cannot be generated at this time.

Corrosion Inhibition

Homogeneous or Heterogeneous Catalysis

Organocatalytic Applications

While the broader family of 1,2,4-triazole derivatives has been a subject of significant research in these fields, no dedicated studies or data pertaining to the unique properties and applications of the 1-(2-piperidinoethyl)- substituted variant were found. The scientific community has yet to publish findings on this particular compound within the specified contexts.

Therefore, in adherence to the strict requirement of focusing solely on "1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-", it is not possible to provide an article that meets the outlined sections and content inclusions.

Future Directions and Emerging Research Avenues for 1h 1,2,4 Triazole, 1 2 Piperidinoethyl

Development of Advanced and Sustainable Synthetic Methodologies

The progression of organic synthesis is increasingly driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govrsc.org Future research on 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. nih.govrsc.org Research should focus on adapting existing multi-step syntheses of 1,2,4-triazoles into microwave-assisted protocols. chemmethod.com

Green Solvents: Traditional syntheses often rely on toxic and volatile organic solvents. Future methodologies should explore the use of sustainable alternatives like water, glycerol, deep eutectic solvents (DES), and biodegradable solvents such as Cyrene™. consensus.appnih.gov These solvents not only reduce environmental impact but can also simplify product isolation, often allowing for precipitation and eliminating the need for extensive chromatography. nih.gov

Catalysis Innovation: The move away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Investigations could focus on employing reusable heterogeneous catalysts, such as metal nanoparticles or metal-organic frameworks (MOFs), which can be easily recovered and recycled. consensus.apprsc.org Developing metal-free catalytic systems would further enhance the sustainability of the synthesis. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single reaction vessel (one-pot reactions) can significantly improve efficiency by reducing intermediate isolation and purification steps, thereby saving time, resources, and minimizing waste. mdpi.comisres.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Triazoles

| Feature | Conventional Methods | Sustainable/Green Methods | Potential Impact for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- |

| Heating | Oil baths, heating mantles (hours to days) | Microwave irradiation (seconds to minutes) rsc.org | Faster synthesis, reduced energy consumption. |

| Solvents | DMF, DMSO, Toluene broadinstitute.org | Water, Glycerol, Cyrene™, Deep Eutectic Solvents consensus.app | Lower environmental impact, simplified workup, reduced costs. |

| Catalysts | Homogeneous metal catalysts (often toxic, difficult to remove) | Heterogeneous, reusable catalysts (e.g., ZnO, Cu nanoparticles) consensus.apprsc.org | Easier purification, catalyst recycling, lower cost. |

| Efficiency | Multiple steps with intermediate purification | One-pot, multicomponent reactions, flow chemistry | Higher atom economy, less waste, increased overall yield. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research by accelerating the discovery and optimization of new molecules. mdpi.comxjtlu.edu.cn For 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-, these computational tools can guide the design of new derivatives with enhanced properties.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can identify the key structural features of the 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- scaffold that are crucial for its biological activity. researchgate.net These models can then be used to predict the activity of newly designed analogues before they are synthesized. nih.gov

Molecular Docking and Dynamics: In silico molecular docking studies can predict how derivatives of the compound bind to specific biological targets like enzymes and receptors. researchgate.netpensoft.net Subsequent molecular dynamics simulations can assess the stability of these ligand-receptor complexes over time, providing deeper insights into their interaction. pensoft.net

De Novo Drug Design: AI-driven platforms can be employed to generate novel molecular structures based on the 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- framework. These algorithms can explore vast chemical space to propose new compounds with optimized activity and desirable pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.comresearchgate.net

Exploration of Novel Biological Interaction Modalities and Undiscovered Targets

The triazole ring is a versatile pharmacophore known to engage in a wide range of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. researchgate.netfrontiersin.org This versatility suggests that 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- and its derivatives may interact with a broader range of biological targets than currently known.

Emerging research should focus on:

Target Identification: Employing chemoproteomics and other advanced screening techniques to identify novel protein binding partners for 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)-.

Bioisosteric Replacement and Molecular Hybridization: The triazole nucleus can act as a bioisostere for other functional groups like amides or other heterocycles. researchgate.net Future design strategies could involve creating hybrid molecules where the 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- moiety is linked to other known pharmacophores to create bifunctional agents with novel mechanisms of action. researchgate.net

Understanding Binding Kinetics: Moving beyond simple binding affinity (IC50 values) to study the kinetics of target engagement (on-rates and off-rates) can provide a more nuanced understanding of a compound's biological effect and duration of action.

Expansion into New Areas of Chemical Research (e.g., sensors, energy storage)

While much of the focus on triazole derivatives has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for materials science applications. nih.govbenthamdirect.comresearchgate.net Future research should explore the potential of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- as a building block for advanced materials.

Potential new research areas include:

Energy Storage: Redox-active organic compounds are a promising avenue for developing sustainable energy storage systems. researchgate.net Triazole-containing structures have been investigated as components of cathodes and anodes in lithium-ion and sodium-ion batteries. researchgate.netacs.orgresearchgate.net Derivatives of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- could be polymerized or incorporated into covalent organic frameworks (COFs) for this purpose. researchgate.net

High-Energy Density Materials: The high nitrogen content and thermal stability of the triazole ring are desirable properties for high-energy density materials (HEDMs). mdpi.comacs.org Research could explore the synthesis of energetic derivatives through the introduction of explosophores like nitro or azo groups. acs.org

Corrosion Inhibitors: Triazole compounds have applications as corrosion inhibitors for metals. nih.govbenthamdirect.com The nitrogen atoms in the triazole ring and the piperidine (B6355638) moiety can coordinate to metal surfaces, forming a protective layer. The efficacy of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- and its derivatives in this application warrants investigation.

Chemical Sensors: The ability of the heterocyclic nitrogen atoms to coordinate with metal ions or participate in hydrogen bonding could be exploited to develop chemosensors for detecting specific analytes.

Table 2: Potential Applications of 1H-1,2,4-Triazole, 1-(2-piperidinoethyl)- in New Research Areas

| Research Area | Relevant Properties of Triazole/Piperidine Moieties | Proposed Research Direction |

| Energy Storage | Redox activity, structural stability, high nitrogen content. researchgate.netresearchgate.net | Synthesize polymers or covalent organic frameworks (COFs) incorporating the compound for use as battery electrode materials. |

| High-Energy Materials | High nitrogen content, positive enthalpy of formation, thermal stability. mdpi.comacs.org | Design and synthesize derivatives with energetic functional groups (e.g., -NO2, -N3) for evaluation as HEDMs. |